2-((Furan-2-ylmethyl)amino)acetic acid hcl
Description
2-((Furan-2-ylmethyl)amino)acetic acid HCl (CAS: 2204091-97-2) is a hydrochloride salt of an amino acid derivative featuring a furan-2-ylmethyl substituent. Its molecular formula is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol . Limited data on its physicochemical properties (e.g., melting point, solubility) are available in the provided evidence, but its hydrochloride form suggests enhanced stability and solubility compared to the free base.
Properties
Molecular Formula |
C7H10ClNO3 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h1-3,8H,4-5H2,(H,9,10);1H |
InChI Key |
KHSYIXZMRPAIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the amine derivative from reduction, and various substituted furans from electrophilic substitution reactions .
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, particularly the furan-2-ylmethylamino group or acetic acid backbone:
Table 1: Structural Comparison
Key Observations :
Physicochemical and Analytical Properties
Table 2: Physicochemical Properties
Research Findings and Implications
Biological Activity: Purine derivatives (e.g., 3.6bq) demonstrate STAT3 inhibitory activity, making them candidates for anticancer therapies .
The HCl salt form of the target compound may improve solubility for in vivo applications compared to neutral analogs .
Analytical Challenges :
- The lack of melting point and spectral data for the target compound limits its characterization. Future studies should prioritize these analyses.
Biological Activity
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride (commonly referred to as furan-2-ylmethyl amino acid) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties and potential applications in drug development.
Chemical Structure and Properties
The compound features a furan ring, which is known for its role in various biological systems. The presence of the amino group and carboxylic acid moiety contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of furan derivatives, including 2-((Furan-2-ylmethyl)amino)acetic acid HCl. The compound has been tested against various bacterial strains, demonstrating varying degrees of efficacy.
Table 1: Antibacterial Activity of 2-((Furan-2-ylmethyl)amino)acetic acid HCl
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 1.0 mg/L | 7.3 |
| Salmonella typhi | 1.0 mg/L | 5.8 |
| Bacillus subtilis | 100 mg/L | 0 |
| Staphylococcus aureus | No activity | 0 |
The compound exhibited strong antibacterial activity against Escherichia coli and Salmonella typhi, while showing no effect on Staphylococcus aureus, indicating a selective action that may be beneficial in treating specific infections without affecting all bacterial flora .
The mechanism through which 2-((Furan-2-ylmethyl)amino)acetic acid HCl exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. This is supported by findings that show bactericidal activity against certain pathogens at low concentrations, while higher concentrations are required for others like Bacillus subtilis where a bacteriostatic effect was observed .
Study on Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of the compound was evaluated against a panel of pathogens. The results indicated that the furan derivative could inhibit the growth of gram-negative bacteria effectively, suggesting its potential as an antimicrobial agent in clinical settings.
Figure 1: Inhibition Zones for Various Concentrations
Inhibition Zones
Pharmacological Implications
The selective antibacterial properties of 2-((Furan-2-ylmethyl)amino)acetic acid HCl make it a candidate for further pharmacological exploration. Its ability to target specific pathogens while sparing others could lead to the development of new antibiotics that mitigate the risk of disrupting normal microbiota.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
